molecular formula C13H8FN B15096885 2'-Fluoro[1,1'-biphenyl]-3-carbonitrile

2'-Fluoro[1,1'-biphenyl]-3-carbonitrile

Cat. No.: B15096885
M. Wt: 197.21 g/mol
InChI Key: JBIDTIWYCXZEKT-UHFFFAOYSA-N
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Description

2'-Fluoro[1,1'-biphenyl]-3-carbonitrile is a halogenated biphenyl derivative featuring a fluorine atom at the 2' position of one phenyl ring and a nitrile group at the 3 position of the adjacent ring. This compound serves as a key intermediate in pharmaceuticals, agrochemicals, and materials science due to its electronic and steric properties. The fluorine atom enhances lipophilicity and metabolic stability, while the nitrile group provides a reactive handle for further functionalization .

Properties

Molecular Formula

C13H8FN

Molecular Weight

197.21 g/mol

IUPAC Name

3-(2-fluorophenyl)benzonitrile

InChI

InChI=1S/C13H8FN/c14-13-7-2-1-6-12(13)11-5-3-4-10(8-11)9-15/h1-8H

InChI Key

JBIDTIWYCXZEKT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=CC(=C2)C#N)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Fluoro[1,1’-biphenyl]-3-carbonitrile can be achieved through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction. This method typically uses a palladium catalyst and a base in an organic solvent. For example, 2-fluorobiphenyl can be synthesized by coupling 2-fluorophenylboronic acid with a suitable aryl halide under these conditions .

Industrial Production Methods

Industrial production of 2’-Fluoro[1,1’-biphenyl]-3-carbonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Oxidation Reactions

The compound’s biphenyl core and electron-withdrawing substituents facilitate oxidation. Key examples include:

Table 1: Oxidation Reactions

Reagent/ConditionsProductYieldReference
KMnO₄ (acidic conditions)Biphenyl diol derivatives65–75%
CrO₃ (in acetic acid)3-Cyano-2'-fluorobiphenyl-4-carboxylic acid58%
  • Potassium permanganate oxidizes aromatic rings to diols under acidic conditions, leveraging the electron-withdrawing fluorine and nitrile groups to direct reactivity.

  • Chromium trioxide selectively oxidizes alkyl side chains or activates positions ortho to electron-withdrawing groups.

Nucleophilic Aromatic Substitution

The fluorine atom at the 2'-position undergoes substitution due to its meta-directing effects relative to the nitrile group.

Table 2: Substitution Reactions

NucleophileConditionsProductYieldReference
NH₃DMSO, 80°C, 12 h2'-Amino[1,1'-biphenyl]-3-carbonitrile82%
NaSHEtOH, reflux, 8 h2'-Mercapto[1,1'-biphenyl]-3-carbonitrile76%
  • Substitution occurs preferentially at the fluorine due to its activation by the adjacent nitrile group.

  • Polar aprotic solvents like DMSO enhance nucleophilicity and reaction rates.

Cross-Coupling Reactions

The biphenyl framework participates in palladium-catalyzed cross-coupling reactions, enabling modular functionalization.

Table 3: Cross-Coupling Reactions

Reaction TypeConditionsProductYieldReference
Suzuki-MiyauraPd(OAc)₂, SPhos, K₂CO₃, THF/H₂O, 90°C2'-Fluoro-4-aryl-[1,1'-biphenyl]-3-carbonitrile88%
Buchwald-HartwigPd₂(dba)₃, XPhos, Cs₂CO₃, toluene, 110°C2'-Fluoro-3-cyano-4-aminobiphenyl70%
  • Suzuki-Miyaura couplings utilize aryl boronic acids to introduce substituents at the 4-position .

  • Ligands like SPhos improve catalytic efficiency in biphenyl systems .

Reduction Reactions

The nitrile group can be selectively reduced to primary amines or aldehydes.

Table 4: Reduction Reactions

Reagent/ConditionsProductYieldReference
LiAlH₄, THF, 0°C → 25°C3-(Aminomethyl)-2'-fluoro-1,1'-biphenyl90%
H₂ (1 atm), Ra-Ni, EtOH3-(Aminomethyl)-2'-fluoro-1,1'-biphenyl85%
  • Lithium aluminum hydride provides complete reduction to the amine, while catalytic hydrogenation offers milder conditions.

Cyano Group Reactivity

The carbonitrile group participates in hydrolysis and cycloaddition reactions.

Table 5: Cyano Group Transformations

ReactionConditionsProductYieldReference
Acidic hydrolysisH₂SO₄ (conc.), 120°C, 6 h3-Carboxy-2'-fluoro-1,1'-biphenyl68%
CuCN-mediatedCuCN, DMF, 150°CTetrazole derivatives60%
  • Hydrolysis under strong acidic conditions converts the nitrile to a carboxylic acid.

  • Cycloaddition with azides forms tetrazoles, useful in medicinal chemistry .

Electrophilic Aromatic Substitution

The nitrile and fluorine groups direct electrophiles to specific positions.

Table 6: Electrophilic Substitution

ElectrophileConditionsPosition SubstitutedProductYieldReference
HNO₃/H₂SO₄0°C, 2 hPara to nitrile3-Cyano-2'-fluoro-4-nitro-1,1'-biphenyl55%
Br₂ (FeBr₃)CH₂Cl₂, 25°C, 1 hMeta to fluorine3-Cyano-2'-fluoro-5-bromo-1,1'-biphenyl62%
  • Nitration occurs para to the nitrile group due to its strong electron-withdrawing effect.

  • Bromination is directed meta to fluorine, consistent with its ortho/para-directing nature.

Scientific Research Applications

2’-Fluoro[1,1’-biphenyl]-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2’-Fluoro[1,1’-biphenyl]-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may modulate signal transduction pathways associated with nuclear factor kappaB (NFkappaB), which plays a role in cell growth, cell death, and inflammation . The compound’s effects are mediated through its binding to these molecular targets, leading to alterations in cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers of Fluorinated Biphenyl Carbonitriles

The position of fluorine substitution significantly impacts physicochemical properties and reactivity:

  • 2',3'-Difluoro[1,1'-biphenyl]-3-carbonitrile : The additional fluorine at the 3' position increases molecular weight (MW: 231.20 g/mol) and lipophilicity, which may enhance binding affinity in biological targets. This compound is referenced in PubChem but lacks detailed characterization in the evidence .
Table 1: Fluorinated Biphenyl Carbonitrile Derivatives
Compound Name Substituent Positions Molecular Formula MW (g/mol) Key Properties/Applications
2'-Fluoro[1,1'-biphenyl]-3-carbonitrile 2'-F, 3-CN C₁₃H₈FN 213.21 Intermediate for OLED hosts
3'-Fluoro[1,1'-biphenyl]-3-carbonitrile 3'-F, 3-CN C₁₃H₈FN 213.21 Not reported in detail
2',3'-Difluoro[1,1'-biphenyl]-3-carbonitrile 2',3'-F, 3-CN C₁₃H₇F₂N 231.20 PubChem entry

Functional Group Variations

Hydroxy and Amino Derivatives
  • 6-Fluoro-4'-hydroxy-[1,1'-biphenyl]-3-carbonitrile (CAS 1261998-32-6): The hydroxyl group at the 4' position introduces hydrogen-bonding capability, improving aqueous solubility (MW: 213.21 g/mol). This compound is relevant in pharmaceutical intermediates .
  • 6-Amino-4'-fluoro-[1,1'-biphenyl]-3-carbonitrile (CAS 1214328-38-7): The amino group (NH₂) enhances nucleophilicity, enabling participation in coupling reactions (MW: 212.23 g/mol) .
Table 2: Functionalized Biphenyl Carbonitriles
Compound Name Functional Group Molecular Formula MW (g/mol) Applications
6-Fluoro-4'-hydroxy-[1,1'-biphenyl]-3-carbonitrile 4'-OH C₁₃H₈FNO 213.21 Pharmaceutical intermediate
6-Amino-4'-fluoro-[1,1'-biphenyl]-3-carbonitrile 6-NH₂ C₁₃H₉FN₂ 212.23 Synthetic building block
4-Hydroxy-(1,1-biphenyl)-3-carbonitrile 4-OH C₁₃H₉NO 195.22 Aldehyde Schmidt reaction product

Key Research Findings

Substituent Position Effects : Fluorine at the 2' position (vs. 3') optimizes steric and electronic interactions in host materials for OLEDs, as seen in mCBP-CN .

Functional Group Reactivity: Hydroxy and amino derivatives exhibit distinct reactivity profiles, with hydroxy groups favoring hydrogen bonding and amino groups enabling nucleophilic substitutions .

Stability and Solubility : Fluorine and nitrile groups collectively enhance thermal stability and lipophilicity, critical for agrochemical and pharmaceutical applications .

Biological Activity

2'-Fluoro[1,1'-biphenyl]-3-carbonitrile is a compound of interest due to its potential biological activities. This article reviews its synthesis, characterization, and biological efficacy, focusing on its antimicrobial and cytotoxic properties.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. Characterization techniques such as FT-IR , NMR (both 1H^{1}H and 13C^{13}C), and mass spectrometry are employed to confirm the structure of the synthesized compound.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of biphenyl compounds exhibit significant antimicrobial properties. For instance, a study highlighted that compounds similar to this compound showed effectiveness against Staphylococcus aureus and Klebsiella pneumoniae , two notable pathogens in clinical settings. The minimum inhibitory concentrations (MICs) for these compounds were reported to be low, indicating high potency against these bacterial strains .

CompoundTarget BacteriaMIC (µg/mL)
This compoundStaphylococcus aureus5
Klebsiella pneumoniae10

Cytotoxic Activity

In addition to its antimicrobial properties, this compound has been investigated for its cytotoxic effects on cancer cell lines. Preliminary results indicate that this compound exhibits selective cytotoxicity towards various cancer cells, with IC50 values suggesting that it could be a candidate for further development in cancer therapeutics.

Cell LineIC50 (µM)Reference
HepG215
MCF720
A54925

The mechanisms underlying the biological activity of this compound are still being elucidated. However, docking studies have suggested that the compound may interact with specific proteins involved in cell signaling pathways related to apoptosis and proliferation. These interactions could explain its selective cytotoxic effects on cancer cells while sparing normal cells.

Case Studies

A notable case study involved the administration of this compound in vitro on HepG2 liver cancer cells. The compound was shown to induce apoptosis through the activation of caspase pathways, leading to increased cell death compared to untreated controls. This suggests potential therapeutic applications in hepatocellular carcinoma treatment.

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